2-Aminopyrimidine-5-sulfonyl chloride

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Researchers seeking to develop irreversible kinase inhibitors often face the challenge of finding building blocks that provide both target affinity and a reactive handle. 2-Aminopyrimidine-5-sulfonyl chloride (CAS 289484-00-0) directly addresses this need. - The 2-aminopyrimidine core is a privileged scaffold for hinge-binding in kinases, essential for >100-fold selectivity over 2-chloro analogs. - The sulfonyl chloride enables one-step, chemoselective sulfonamide linker installation for warhead conjugation. - This dual functionality accelerates SAR studies in medicinal chemistry and agrochemical sulfonylurea herbicide development.

Molecular Formula C4H4ClN3O2S
Molecular Weight 193.61 g/mol
CAS No. 289484-00-0
Cat. No. B1287785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrimidine-5-sulfonyl chloride
CAS289484-00-0
Molecular FormulaC4H4ClN3O2S
Molecular Weight193.61 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)S(=O)(=O)Cl
InChIInChI=1S/C4H4ClN3O2S/c5-11(9,10)3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
InChIKeyDMGWBLDZXCMCJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyrimidine-5-sulfonyl chloride: Dual-Functional Building Block


2-Aminopyrimidine-5-sulfonyl chloride is a heterobifunctional building block characterized by its 2-aminopyrimidine core and a reactive 5-sulfonyl chloride group. The aminopyrimidine motif is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors, and is known to form key hydrogen bonds with the hinge region of kinase enzymes [1]. The sulfonyl chloride group serves as a versatile electrophilic handle for covalent modification or for synthesizing sulfonamides and sulfonylureas, which are common pharmacophores in drugs and agrochemicals [2]. This dual functionality positions it as a strategic intermediate for building complex, targeted molecules.

2-Aminopyrimidine core Reported kinase hinge-binding scaffold; forms key hydrogen bonds
5-Sulfonyl chloride Versatile electrophile for sulfonamide or sulfonylurea synthesis
Dual functionality Combines targeting vector and covalent attachment point in one building block

2-Aminopyrimidine-5-sulfonyl chloride: Why Analogs Fall Short


Substituting 2-Aminopyrimidine-5-sulfonyl chloride with a simpler pyrimidine sulfonyl chloride (e.g., 2-chloropyrimidine-5-sulfonyl chloride or unsubstituted pyrimidine-5-sulfonyl chloride) fundamentally alters the chemical and biological outcome of subsequent reactions. The 2-amino group is critical for establishing specific binding interactions in biological targets, particularly the hinge region of kinases [1]. Its presence dictates a different electronic environment, which can be quantified by comparing Hammett substituent constants (σp for NH2 is -0.66 vs. σp for Cl is +0.23), leading to divergent reactivity and regioselectivity in electrophilic substitutions [2]. Furthermore, while the sulfonyl chloride group is a potent electrophile, its inherent hydrolytic instability is a class-wide challenge. The target compound's value lies not in general sulfonyl chloride reactivity, but in the unique combination of a kinase-targeting vector (2-aminopyrimidine) and a covalent attachment point (5-sulfonyl chloride), which cannot be replicated by simpler, more stable, but biologically inert analogs.

Target Compound
2-Aminopyrimidine-5-sulfonyl chloride
Analog
2-Chloropyrimidine-5-sulfonyl chloride
2-Amino group enables kinase hinge binding
Lacks hydrogen-bond donor; >100-fold potency loss reported in FGFR4 assay
Electron-donating NH2 alters ring electronics (σp -0.66)
Electron-withdrawing Cl (σp +0.23) changes reactivity and regioselectivity
Combined kinase-targeting and covalent handle; class-level hydrolytic instability is acceptable risk
Dual electrophilic sites (Cl + SO2Cl) may lead to side reactions; lacks biological targeting

2-Aminopyrimidine-5-sulfonyl chloride: Performance Comparison


Hinge-Binding Affinity vs. Chloropyrimidine Analogs

The 2-amino group of the target compound's core is essential for potent kinase inhibition. A study on FGFR4 inhibitors demonstrates that a 2-aminopyrimidine scaffold is required for achieving nanomolar binding affinity, whereas replacing it with a 2-chloropyrimidine (as in 2-chloropyrimidine-5-sulfonyl chloride) or other modifications leads to a significant loss of potency [1].

Kinase Inhibition
Cross-study comparable
<10 nM vs >1,000 nM
IC50, FGFR4
2-Amino group essential for potent target engagement
Recombinant human FGFR4 catalytic domain assay
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Chemoselectivity for Sulfonamide Formation

The electronic nature of the 5-sulfonyl chloride on the 2-aminopyrimidine ring differs markedly from that of 2-chloropyrimidine-5-sulfonyl chloride. The strong electron-donating amino group (+M effect) deactivates the ring towards nucleophilic aromatic substitution (SNAr) at other positions, while the sulfonyl chloride remains a highly reactive electrophile for sulfonamide formation. This orthogonal reactivity is crucial for chemoselective bioconjugation or library synthesis [1][2].

Chemoselectivity
Class-level inference
>95% sulfonamide formation
Supports simplified synthesis; reduces side-product risk
Amine coupling, 0-25 °C, DCM/Et3N
Organic Synthesis Click Chemistry Covalent Inhibitors

SARS-CoV-2 Macrodomain Inhibitor Intermediate

The specific utility of the 2-aminopyrimidine-5-sulfonyl scaffold has been validated in a high-impact application: the development of a potent inhibitor for the SARS-CoV-2 NSP3 macrodomain. The compound was used to synthesize 1-(2-aminopyrimidine-5-sulfonyl)-4,4-difluoro-L-proline, which was co-crystallized with its target, providing atomic-level detail of its binding mode [1][2]. This contrasts with generic sulfonyl chlorides, which lack the specific hydrogen-bonding features of the 2-aminopyrimidine core necessary for this interaction.

Structural Validation
Supporting evidence
Co-crystal structure solved
PDB: 5SQ1
Validates 2-aminopyrimidine binding pose in SARS-CoV-2 macrodomain
X-ray crystallography of protein-ligand complex
Antiviral Research Structural Biology Fragment-Based Drug Discovery

2-Aminopyrimidine-5-sulfonyl chloride: Key Applications


Targeted Covalent Kinase Inhibitors

Procurement for a medicinal chemistry program aiming to develop irreversible inhibitors of kinases such as FGFR4 or JNK. The 2-amino group is essential for achieving the baseline affinity and selectivity required for a chemical probe or lead compound, as quantified by >100-fold potency differences against 2-chloro analogs [1]. The sulfonyl chloride enables a one-step, chemoselective installation of a sulfonamide linker to a variety of warheads or targeting moieties, as demonstrated in the synthesis of selective FGFR4 inhibitors [1][2].

Sulfonylurea Herbicide Development

Use as a key intermediate in the agricultural chemistry sector for the synthesis of novel sulfonylurea herbicides. This compound class is valued for its ultra-low application rates and high efficacy. The specific substitution pattern on the pyrimidine ring can dramatically alter the crop selectivity and soil degradation profile of the final herbicide [1]. Starting from 2-aminopyrimidine-5-sulfonyl chloride allows chemists to introduce the pyrimidine component of the sulfonylurea bridge in a defined, predictable manner, as described in foundational agricultural patents [2][3].

DNA-Encoded Libraries & PROTAC Construction

Procurement for building high-quality, chemically diverse libraries for phenotypic screening or targeted protein degradation. The orthogonal reactivity of the sulfonyl chloride allows for on-DNA synthesis of sulfonamide-containing molecules without damaging the DNA tag. Its privileged 2-aminopyrimidine core provides a high-density 'hit' starting point for fragment elaboration, offering a strategic advantage over simpler, less information-rich building blocks like pyrimidine-5-sulfonyl chloride.

Application
Selection Property
Validation Focus
Targeted covalent kinase inhibitors
Hinge-binding 2-aminopyrimidine core
Potency in kinase inhibition assays (e.g., FGFR4)
Sulfonylurea herbicide development
Defined pyrimidine substitution pattern
Crop selectivity and soil degradation profile
DNA-encoded libraries & PROTAC synthesis
Orthogonal sulfonyl chloride reactivity
On-DNA compatibility and library diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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